3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
The compound 3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural features include:
- 6-Ethoxy substituent: Enhances lipophilicity and metabolic stability compared to smaller alkoxy groups like methoxy .
- Benzamide moiety: Connected via a methylene linker, enabling hydrogen bonding and π-π stacking interactions with biological targets.
Synthetic routes for analogous [1,2,4]triazolo[4,3-b]pyridazines often involve annulation of triazole rings onto azine precursors or functionalization of preformed cores (e.g., hydrazine-mediated substitutions) .
Properties
IUPAC Name |
3-(dimethylamino)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-4-25-16-9-8-14-19-20-15(23(14)21-16)11-18-17(24)12-6-5-7-13(10-12)22(2)3/h5-10H,4,11H2,1-3H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBAQMCBGHMJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, commonly referred to by its chemical name or CAS number 2034372-71-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzamide moiety linked to a triazolo-pyridazine derivative. The presence of the dimethylamino group and ethoxy substitution enhances its pharmacological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Kinase Inhibition : Many derivatives in the triazolo series have demonstrated inhibitory activity against specific kinases such as c-Met. For instance, a related compound showed IC50 values against c-Met kinase in the low micromolar range, indicating potential for cancer therapy .
- Cytotoxicity : In vitro studies have shown that certain triazolo derivatives can induce cytotoxic effects in cancer cell lines (e.g., A549, MCF-7, HeLa). The most promising compounds exhibited IC50 values below 5 μM, suggesting effective anti-cancer properties .
Table 1: Summary of Biological Activity and IC50 Values
| Compound | Target Kinase | IC50 (μM) | Cell Lines Tested | Cytotoxicity Observed |
|---|---|---|---|---|
| Compound 12e | c-Met | 0.090 | A549 | Significant |
| Compound 12e | c-Met | 0.090 | MCF-7 | Significant |
| Compound 12e | c-Met | 0.090 | HeLa | Significant |
| 3-Dimethylamino-N-(6-ethoxy...) | Unknown | TBD | TBD | TBD |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Inhibition of Cancer Cell Proliferation : A study reported that triazolo-pyridazine derivatives significantly inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase . These findings suggest that such compounds could be developed into therapeutic agents for cancer treatment.
- Pharmacological Evaluations : In a comparative study involving multiple derivatives, it was found that modifications to the triazolo-pyridazine structure could enhance selectivity and potency against specific kinases, which is crucial for minimizing side effects in clinical applications .
Comparison with Similar Compounds
Substituent Variations at Position 6 of the Triazolo-Pyridazine Core
The substituent at position 6 significantly influences physicochemical and biological properties:
*Estimated based on structural similarity.
Key Insights :
Variations in the Amide Side Chain
The amide linker and terminal group dictate target selectivity and pharmacokinetics:
Key Insights :
Cytotoxicity and Bioactivity
- Chloro-Substituted Analogs : 6-Chloro derivatives (e.g., N-((6-chloro-triazolo[...])methyl)benzamide) exhibit dose-dependent cytotoxicity in HepA cell lines, suggesting electron-withdrawing substituents enhance bioactivity but also toxicity .
- Fluorinated Analogs : Compounds like those in show improved potency in enzymatic assays, likely due to fluorine’s electronegativity and metabolic resistance .
Research Findings and Implications
Ethoxy Optimization : The ethoxy group in the target compound balances metabolic stability and lipophilicity, making it superior to methoxy analogs for prolonged in vivo activity .
Electron-Deficient Substituents : Fluorine or chloro groups enhance potency but require careful toxicity profiling .
Q & A
Basic: What are the critical steps and characterization methods for synthesizing this compound?
Answer:
The synthesis typically involves:
Multi-step coupling : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions .
Functional group introduction : Ethoxy and dimethylamino groups are added via nucleophilic substitution or amide coupling, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC are used to isolate the final product, ensuring >95% purity .
Characterization :
- NMR (¹H/¹³C) confirms regioselectivity and substituent positions.
- HRMS validates molecular weight (±2 ppm accuracy).
- HPLC monitors reaction progress and purity .
Basic: How do researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours.
- Analytical monitoring : Use HPLC to quantify degradation products. For example, acidic conditions may hydrolyze the ethoxy group, forming hydroxyl derivatives .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics models .
Advanced: How can contradictory biological activity data be resolved across different assays?
Answer:
Contradictions often arise from:
- Assay-specific interference : Solubility issues in aqueous media (e.g., DMSO residues) may skew IC₅₀ values. Use lyophilized stocks and confirm solubility via dynamic light scattering .
- Target promiscuity : The triazolo-pyridazine scaffold may bind off-target kinases. Validate specificity using:
- Structural analogs : Compare activity with derivatives (e.g., methoxy vs. ethoxy substitutions) to establish structure-activity relationships (SAR) .
Advanced: What strategies optimize reaction yields for the amide coupling step?
Answer:
Low yields (<50%) in amide coupling may result from:
- Steric hindrance : Use coupling agents like EDCl/HOBt to activate carboxyl groups, improving electrophilicity .
- Solvent optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions.
- Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 80°C, 30 min vs. 24 hours conventional) .
- In situ monitoring : Employ TLC or inline FTIR to track intermediate formation and adjust stoichiometry .
Advanced: How can researchers identify putative biological targets for this compound?
Answer:
- In silico screening : Perform molecular docking (e.g., AutoDock Vina) against databases like PDB or ChEMBL. Prioritize targets with high docking scores (GOLD score >80) .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to capture binding proteins, followed by LC-MS/MS identification .
- Transcriptomic profiling : Treat cell lines (e.g., HeLa) and analyze differential gene expression via RNA-seq to infer pathway modulation .
Advanced: What methodologies address low bioavailability in preclinical models?
Answer:
- Prodrug design : Mask polar groups (e.g., dimethylamino) with ester linkages to enhance membrane permeability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release .
- Pharmacokinetic studies : Measure Cₘₐₓ and AUC in rodent plasma via LC-MS, adjusting dosing regimens to improve exposure .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., kinase X) and assess compound efficacy loss .
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in cell lysates to confirm target engagement .
- In vivo imaging : Use fluorescently tagged analogs (e.g., Cy5 conjugation) for real-time tissue distribution tracking in zebrafish models .
Advanced: How to resolve discrepancies between computational predictions and experimental SAR data?
Answer:
- Force field refinement : Re-parameterize docking models using quantum mechanical calculations (e.g., DFT) for better conformational sampling .
- Free-energy perturbation (FEP) : Predict binding affinities of analogs with chemical accuracy (±1 kcal/mol) .
- Crystallographic validation : Solve co-crystal structures of key derivatives to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
